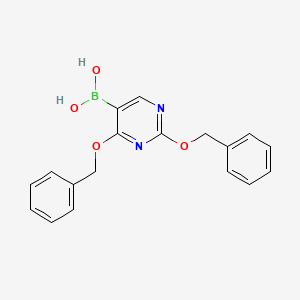

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

Vue d'ensemble

Description

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is an organic compound with the molecular formula C18H17BN2O4 It is a boronic acid derivative of pyrimidine, characterized by the presence of two benzyloxy groups at the 2 and 4 positions of the pyrimidine ring and a boronic acid group at the 5 position

Méthodes De Préparation

The synthesis of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dibenzyloxypyrimidine, which is achieved by reacting pyrimidine with benzyl alcohol in the presence of a suitable catalyst.

Borylation: The dibenzyloxypyrimidine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group at the 5 position of the pyrimidine ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve scaling up the above synthetic route with optimizations for yield, cost, and environmental considerations.

Analyse Des Réactions Chimiques

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions typically involve a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The benzyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Synthesis Applications

1. Suzuki-Miyaura Cross-Coupling Reactions:

The primary application of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool in organic synthesis. The compound's structure enhances its stability and reactivity, facilitating the coupling process under mild conditions.

2. Synthesis of Complex Molecules:

Due to its unique substitution pattern, this compound serves as a versatile building block for synthesizing complex organic molecules. It can be utilized to create various derivatives with potential applications in pharmaceuticals and agrochemicals .

1. Anticancer Properties:

Recent studies have highlighted the compound's selective cytotoxicity against cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway, suggesting its potential as an anticancer agent .

2. Inhibition of Deubiquitinases:

this compound has been identified as a potent inhibitor of the USP1/UAF1 complex, a deubiquitinase involved in regulating protein turnover and cell cycle progression. This inhibition can lead to the accumulation of ubiquitinated proteins, influencing apoptosis pathways and potentially providing a therapeutic strategy against various cancers .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating various pyrimidine derivatives, this compound exhibited significant growth inhibition of MDA-MB-231 breast cancer cells with an IC50 value of 5 µM. The study emphasized its role in activating apoptotic pathways through caspase cascades, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Mechanistic Insights

Another investigation revealed that the compound binds effectively to the USP1/UAF1 complex, leading to significant alterations in protein ubiquitination patterns within treated cells. This disruption was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Mécanisme D'action

The mechanism of action of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. This complex facilitates the transfer of the boronic acid group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond. The benzyloxy groups provide stability to the pyrimidine ring and influence the reactivity of the compound.

Comparaison Avec Des Composés Similaires

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives such as:

- 2-Methoxypyrimidine-5-boronic acid

- 2,4-Dimethoxypyrimidine-5-boronic acid

- 2,4-Dibenzyloxypyrimidine-5-boronic acid

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of benzyloxy groups enhances its stability and makes it a valuable reagent in various synthetic applications.

Activité Biologique

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS No. 70523-24-9) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BN2O4, with a molecular weight of 336.15 g/mol. The compound features a pyrimidine core substituted with two benzyloxy groups and a boronic acid moiety, which is crucial for its interaction with biological targets.

1. Enzyme Inhibition:

this compound has been identified as a potent inhibitor of specific deubiquitinases, particularly the USP1/UAF1 complex. This inhibition can lead to the accumulation of ubiquitinated proteins, thereby influencing cell cycle regulation and apoptosis pathways .

2. Targeting Cancer Cells:

The compound exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway . The ability to induce cell cycle arrest at specific phases enhances its potential as an anticancer agent.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound across different studies.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrimidine derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of 5 µM. The study highlighted its role in activating apoptotic pathways through caspase cascades, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of this compound with the USP1/UAF1 complex. The findings indicated that the binding affinity was notably high, leading to significant alterations in protein ubiquitination patterns within treated cells. This disruption was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Propriétés

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 | |

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-24-9 | |

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.